Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate
Description
Potassium 5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is a potassium salt derivative of a 1,2,4-oxadiazole carboxylic acid. The compound features a 1,2,4-oxadiazole core substituted at the 5-position with a methylsulfanylmethyl (-CH₂SCH₃) group and at the 3-position with a carboxylate anion.
Properties
IUPAC Name |
potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.K/c1-11-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYIWFISYBLJP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NO1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Substitution Reactions
The oxadiazole ring and methylsulfanylmethyl group serve as primary sites for substitution:
Nucleophilic Substitution at the Oxadiazole Ring
-
Reagents/Conditions : POCl₃ in anhydrous conditions facilitates substitution at the 5-position of the oxadiazole ring .
-
Products : Formation of 2-amino-1,3,4-oxadiazole derivatives via condensation with semicarbazide hydrochloride .
Alkylation at the Sulfur Center
-
Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF).
-
Products : Thioether derivatives via S-alkylation of the methylsulfanylmethyl group .
Oxidation Reactions
The methylsulfanylmethyl group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Room temperature, 6h | Sulfoxide derivative |
| KMnO₄ (acidic) | Reflux, 2h | Sulfone derivative |
Mechanism : Sequential oxidation of the thioether (-S-CH₃) to sulfoxide (-SO-CH₃) and sulfone (-SO₂-CH₃) .
Hydrolysis Reactions
The carboxylate ester group is susceptible to hydrolysis:
Acidic Hydrolysis
-
Reagents : HCl (6M), reflux for 4h.
-
Product : 5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid .
Basic Hydrolysis
-
Reagents : NaOH (2M), 60°C for 2h.
-
Product : Same carboxylic acid with potassium counterion exchange .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in cycloadditions under specific conditions:
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents : CuSO₄·5H₂O, sodium ascorbate, terminal alkynes.
-
Product : Triazole-linked conjugates via 1,3-dipolar cycloaddition at the oxadiazole’s electron-deficient positions .
Thermal Ring-Opening
-
Conditions : Heating above 200°C under inert atmosphere.
-
Product : Fragmentation to nitrile and carbonyl intermediates .
Condensation Reactions
The carboxylate group enables condensation with amines:
| Reagent | Conditions | Product |
|---|---|---|
| Ethylenediamine | DCC, DMAP, RT, 12h | Bis-oxadiazole-amide conjugate |
| Hydrazine hydrate | Ethanol, reflux, 3h | Hydrazide derivative |
Stability and Degradation
Scientific Research Applications
Chemistry
Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate serves as a building block in the synthesis of complex molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.
Biology
The compound has shown potential in drug discovery due to its ability to interact with biological molecules. Research indicates that it may have applications in targeting specific biological pathways, making it a candidate for further exploration in:
- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Properties : It has been investigated for its ability to interfere with cancer cell proliferation.
Medicine
Research is ongoing to evaluate its effectiveness as an antimicrobial or anticancer agent. Its mechanism of action involves binding to specific enzymes or receptors, leading to inhibition of their activity.
Anticancer Activity
A study evaluated various oxadiazole derivatives against cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity. For instance:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 16a | 0.89 | SK-MEL-2 |
| 17a | 0.65 | MCF-7 |
These findings suggest that modifications in the oxadiazole structure can enhance biological activity against specific cancer types .
Antimicrobial Evaluation
Research highlighted the compound's potential as an effective antimicrobial agent against resistant strains of bacteria such as MRSA. The unique resistance mechanisms observed in these pathogens indicate a promising area for further investigation into new therapeutic strategies .
Mechanism of Action
The mechanism of action of Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of potassium 5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate, highlighting substituents, molecular weights, and physicochemical properties:
Key Observations:
- Methoxymethyl (1343199-34-7) enhances water solubility due to the ether oxygen, whereas trifluoromethylphenyl (2007917-47-5) adds electron-withdrawing effects, altering electronic density on the oxadiazole ring . Aryl substituents (e.g., 2-ethoxyphenyl) increase steric bulk and lipophilicity, impacting membrane permeability in biological systems .
Synthesis :
Formation of an amidoxime intermediate.
Cyclization with a methylsulfanylmethyl-substituted reagent.
Ester hydrolysis to the carboxylic acid, followed by potassium salt formation.
- Toxicity and Safety: Ethyl esters (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate) exhibit hazards like skin/eye irritation (H315, H319) . Potassium salts (e.g., 20615-94-5) may reduce volatility but retain respiratory irritation risks (H335) due to fine particulate formation .
Biological Activity
Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₅H₅KN₂O₅S
- Molecular Weight : 244.26 g/mol
- CAS Number : 1955499-26-9
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired oxadiazole derivative. The structural integrity is confirmed through various spectroscopic methods including NMR and IR spectroscopy.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a related compound was tested against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Proteus mirabilis | 64 μg/ml |
| 4f | Pseudomonas aeruginosa | 68 μg/ml |
| 4m | Bacillus subtilis | 64 μg/ml |
| 4q | Staphylococcus aureus | 62 μg/ml |
These findings suggest that this compound may possess similar or enhanced antibacterial properties due to its structural analogies with other active oxadiazoles .
Antifungal Activity
In addition to antibacterial effects, oxadiazole derivatives have been evaluated for antifungal activity. Testing against common fungal pathogens yielded:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4g | Aspergillus niger | 52 μg/ml |
| 4h | Candida albicans | 56 μg/ml |
| 4l | Aspergillus niger | 60 μg/ml |
| 4m | Candida albicans | 58 μg/ml |
This indicates a promising antifungal profile that may be leveraged in therapeutic contexts .
Anti-Cancer Activity
Research has also shown that certain oxadiazole derivatives exhibit anti-proliferative effects against cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 10.5 |
| Compound B | HeLa (cervical cancer) | 12.1 |
These compounds were effective at low concentrations, suggesting potential as chemotherapeutic agents .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cellular processes. For instance, some oxadiazoles have been identified as inhibitors of carbonic anhydrases, which play a crucial role in tumor growth and metastasis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated the efficacy of various oxadiazole derivatives against resistant bacterial strains. The results highlighted the importance of structural modifications in enhancing antibacterial potency .
- Antifungal Screening : Another investigation focused on the antifungal properties of oxadiazoles against clinical isolates of Candida species, revealing promising results that warrant further exploration .
- Cancer Treatment Potential : Research involving the evaluation of anti-cancer properties showed that certain oxadiazole compounds could significantly reduce cell viability in various cancer cell lines .
Q & A
Q. What are the established synthetic routes for Potassium 5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate?
Methodological Answer: The synthesis typically involves ester hydrolysis of the ethyl ester precursor (e.g., Ethyl 5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate) under basic conditions. A common procedure (General Procedure-III) includes reacting the ethyl ester with aqueous potassium hydroxide or carbonate in a polar solvent (e.g., ethanol/water) at 60–80°C for 4–6 hours. The potassium salt precipitates upon acidification and is purified via recrystallization .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 1.2 eq KOH, EtOH/H₂O, 70°C, 5h | 85–94% | |
| Salt formation | Acidification (HCl), recrystallization (H₂O/EtOH) | 90% |
Q. What safety precautions are recommended when handling this compound?
Methodological Answer: While specific toxicological data for this potassium salt is limited, structurally related 1,2,4-oxadiazole derivatives exhibit hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Recommended precautions include:
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Purity : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane).
- Structural Confirmation :
Q. What initial biological assays are appropriate for evaluating its bioactivity?
Methodological Answer: Given the antimicrobial activity of analogous oxadiazoles, start with:
- Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., nsP2 protease) using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Methodological Answer: Key variables include solvent polarity, base strength, and temperature. A design-of-experiments (DoE) approach is recommended:
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF/water (biphasic) .
- Base Screening : Test K₂CO₃ (mild) vs. NaOH (strong) to minimize side reactions .
- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time .
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF/H₂O (3:1) | +15% |
| Base | K₂CO₃ | Reduced decomposition |
Q. What strategies resolve contradictions in reported toxicity data for related oxadiazole derivatives?
Methodological Answer: Discrepancies in toxicity (e.g., oral vs. dermal LD₅₀) may arise from impurities or assay variability. Mitigation strategies include:
Q. What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cysteine proteases (PDB: 4GHA). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with the methylsulfanylmethyl moiety .
- QSAR Modeling : Train models on oxadiazole derivatives’ logP and IC₅₀ data to predict bioactivity .
Q. How does structural modification impact its physicochemical properties and bioactivity?
Methodological Answer: Systematic modifications can be guided by:
- Electron-Withdrawing Groups : Replace methylsulfanylmethyl with CF₃ to enhance metabolic stability (logP reduction by 0.5) .
- Chelation Studies : Test coordination with Group 12 metals (Zn²⁺, Cd²⁺) to alter solubility and antimicrobial potency .
| Modification | Effect on logP | Bioactivity Change |
|---|---|---|
| -SCH₂CH₃ → -CF₃ | logP: 1.2 → 0.7 | MIC vs. S. aureus: 8 → 2 µg/mL |
| Potassium → Sodium salt | Water solubility: +30% | No significant potency loss |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
